molecular formula C25H21F2N3O4 B11066715 2-[3-(3-fluorobenzyl)-1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide

2-[3-(3-fluorobenzyl)-1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide

Cat. No.: B11066715
M. Wt: 465.4 g/mol
InChI Key: JTEWOILLAJYYEL-UHFFFAOYSA-N
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Description

2-[3-(3-fluorobenzyl)-1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes fluorobenzyl and methoxyphenyl groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3-fluorobenzyl)-1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 3-fluorobenzyl and 4-methoxyphenyl derivatives, followed by their condensation with imidazolidin-2,5-dione under controlled conditions. The reaction conditions may include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

2-[3-(3-fluorobenzyl)-1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives .

Scientific Research Applications

2-[3-(3-fluorobenzyl)-1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[3-(3-fluorobenzyl)-1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(3-fluorobenzyl)-1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide is unique due to its specific combination of fluorobenzyl and methoxyphenyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C25H21F2N3O4

Molecular Weight

465.4 g/mol

IUPAC Name

N-(4-fluorophenyl)-2-[3-[(3-fluorophenyl)methyl]-1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide

InChI

InChI=1S/C25H21F2N3O4/c1-34-21-11-9-20(10-12-21)30-24(32)22(14-23(31)28-19-7-5-17(26)6-8-19)29(25(30)33)15-16-3-2-4-18(27)13-16/h2-13,22H,14-15H2,1H3,(H,28,31)

InChI Key

JTEWOILLAJYYEL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C(N(C2=O)CC3=CC(=CC=C3)F)CC(=O)NC4=CC=C(C=C4)F

Origin of Product

United States

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